Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-amino-5-methylphenol with 4,4-diethylhexan-3-one under basic conditions to form the intermediate. This intermediate is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2-Methylphenoxy)acetic acid: Shares a similar phenoxyacetic acid structure but lacks the complex aliphatic side chain.
4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxyacetic acids: Similar in having a phenoxyacetic acid core but with different substituents.
Uniqueness
Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline is unique due to its combination of aromatic and aliphatic elements, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
73630-10-1 |
---|---|
Molecular Formula |
C32H52N2O10 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline |
InChI |
InChI=1S/C24H36N2O2.4C2H4O2/c1-7-23(8-2,9-3)24(10-4,27-21-15-17(5)11-13-19(21)25)28-22-16-18(6)12-14-20(22)26;4*1-2(3)4/h11-16H,7-10,25-26H2,1-6H3;4*1H3,(H,3,4) |
InChI Key |
LCNFDKOJZHARQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(CC)(OC1=C(C=CC(=C1)C)N)OC2=C(C=CC(=C2)C)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.